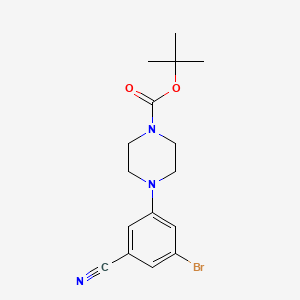
2,4,6-Trifluoro-3-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H2F3IO2 It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-iodobenzoic acid typically involves the iodination of 2,4,6-trifluorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as Oxone® in an aqueous solution under mild conditions . The reaction proceeds at room temperature, ensuring high yields and minimal by-products.
Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile followed by de-chlorination using a transition metal catalyst in the presence of an alkanoic acid and water . This method ensures the production of high-purity 2,4,6-Trifluorobenzoic acid, which can then be iodinated to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trifluoro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).
Common Reagents and Conditions:
Oxidizing Agents: Oxone® and other mild oxidizing agents are commonly used.
Solvents: Reactions are typically carried out in aqueous or organic solvents depending on the desired product.
Major Products:
Hypervalent Iodine Compounds: These are valuable intermediates in organic synthesis and are used as oxidizing agents in various reactions.
Applications De Recherche Scientifique
2,4,6-Trifluoro-3-iodobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,4,6-Trifluoro-3-iodobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both electron-withdrawing fluorine atoms and the reactive iodine atom. These properties make it a versatile reagent in organic synthesis, enabling the formation of complex molecules through substitution and oxidation reactions .
Comparaison Avec Des Composés Similaires
2-Iodobenzoic Acid: Used as a precursor for oxidizing agents like IBX and DMP.
2,4,6-Trifluorobenzoic Acid: A key intermediate in the synthesis of 2,4,6-Trifluoro-3-iodobenzoic acid.
Uniqueness: this compound is unique due to the combination of fluorine and iodine substituents, which impart distinct reactivity and stability compared to other benzoic acid derivatives. This makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
363598-23-6 |
|---|---|
Formule moléculaire |
C7H2F3IO2 |
Poids moléculaire |
301.99 g/mol |
Nom IUPAC |
2,4,6-trifluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H2F3IO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,(H,12,13) |
Clé InChI |
JALFCFDOJRNUHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)I)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


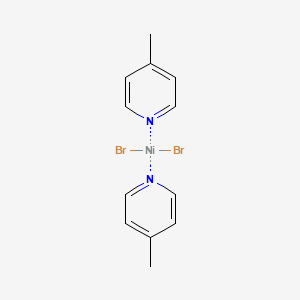

![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
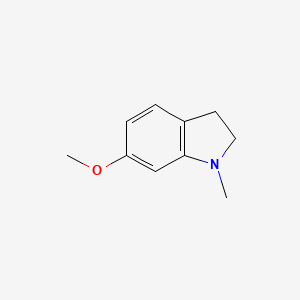
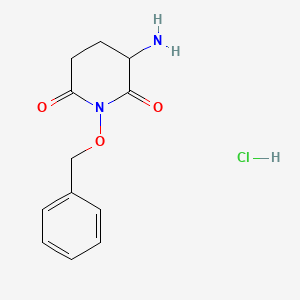
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)
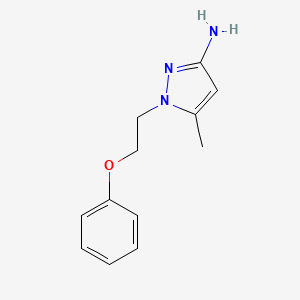

![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
